Cas no 1798419-08-5 ((2E)-3-(furan-3-yl)-1-4-(thiophen-2-yl)piperidin-1-ylprop-2-en-1-one)
(2E)-3-(furan-3-yl)-1-4-(thiophen-2-yl)piperidin-1-ylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(furan-3-yl)-1-4-(thiophen-2-yl)piperidin-1-ylprop-2-en-1-one
- (E)-3-(furan-3-yl)-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one
- (2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one
- AKOS024560282
- (E)-3-(furan-3-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one
- 1798419-08-5
- F6436-3561
-
- Inchi: 1S/C16H17NO2S/c18-16(4-3-13-7-10-19-12-13)17-8-5-14(6-9-17)15-2-1-11-20-15/h1-4,7,10-12,14H,5-6,8-9H2/b4-3+
- InChI Key: DREAGLJHTBGJGQ-ONEGZZNKSA-N
- SMILES: S1C=CC=C1C1CCN(C(/C=C/C2=COC=C2)=O)CC1
Computed Properties
- Exact Mass: 287.09799996g/mol
- Monoisotopic Mass: 287.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 61.7Ų
(2E)-3-(furan-3-yl)-1-4-(thiophen-2-yl)piperidin-1-ylprop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6436-3561-2μmol |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-5μmol |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-10μmol |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-20μmol |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-1mg |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-2mg |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-3mg |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-4mg |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-5mg |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3561-10mg |
(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one |
1798419-08-5 | 10mg |
$79.0 | 2023-09-09 |
(2E)-3-(furan-3-yl)-1-4-(thiophen-2-yl)piperidin-1-ylprop-2-en-1-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (2E)-3-(furan-3-yl)-1-4-(thiophen-2-yl)piperidin-1-ylprop-2-en-1-one
(2E)-3-(Furan-3-yl)-1-[4-(Thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one: A Comprehensive Overview
Introduction
The compound (2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one (CAS No. 1798419085) is a structurally complex organic molecule with significant potential in the fields of pharmacology and material science. This compound, characterized by its conjugated enone system and heterocyclic substituents, has garnered attention due to its unique chemical properties and promising applications. In this article, we delve into the structural features, synthesis methods, biological activities, and recent advancements associated with this compound.
Structural Features and Synthesis
The molecular structure of (2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one is defined by several key elements. The central enone group (C=O) is conjugated with a double bond (C=C), creating an extended π-system that contributes to its electronic properties. The furan ring at the 3-position introduces aromaticity and potential for hydrogen bonding, while the thiophene moiety at the 4-position of the piperidine ring adds sulfur-based reactivity and stability. The piperidine ring itself is a six-membered amine-containing structure, which can participate in various intermolecular interactions.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic additions, cyclizations, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the thiophene-piperidine linkage.
Biological Activity and Applications
Research into the biological activity of (2E)-3-(furan-3-yL)-1-[4-(thiophen--yl)piperidin--yl]prop--en--one has revealed several promising properties. In vitro studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes. Additionally, this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent.
Recent studies have also explored its role in neuroprotective applications. The presence of furan and thiophene rings may contribute to its ability to modulate neuronal signaling pathways. Furthermore, computational modeling has predicted that this compound could serve as a lead molecule for developing drugs targeting specific G-protein coupled receptors (GPCRs), which are implicated in various diseases.
Chemical Properties and Stability
The chemical stability of (2E)-3-(furan--yL)-1-[4-(thiophen--yl)piperidin--yl]prop--en--one is influenced by its conjugated system and heterocyclic substituents. Under normal storage conditions, the compound remains stable; however, exposure to strong oxidizing agents or extreme temperatures may lead to degradation. Its solubility in organic solvents such as dichloromethane and THF facilitates its use in various chemical reactions.
Recent Research Highlights
Recent research has focused on optimizing the synthesis of (2E)-3-(furan--yL)-1-[4-(thiophen--yl)piperidin--yl]prop--en--one for large-scale production. Innovations in green chemistry have led to the development of environmentally friendly synthesis pathways, reducing waste and energy consumption. For example, microwave-assisted synthesis has been employed to accelerate reaction rates while maintaining product quality.
In terms of biological applications, ongoing studies are investigating its efficacy as a photodynamic therapy agent due to its ability to absorb light in the visible spectrum. This property could make it useful in targeted cancer treatments where light activation enhances therapeutic outcomes while minimizing side effects.
Conclusion
(2E)-3-(Furan--yL)-1-[4-(thiophen--yl)piperidin--yl]prop--en--one, with CAS No. 1798419085, stands as a remarkable example of how complex organic molecules can be tailored for diverse applications. Its unique structure endows it with versatile chemical properties that make it a valuable candidate for both academic research and industrial development. As research continues to uncover new facets of its potential, this compound is poised to play a significant role in advancing fields ranging from drug discovery to materials science.
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